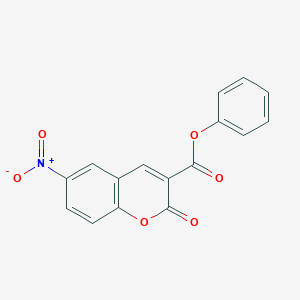

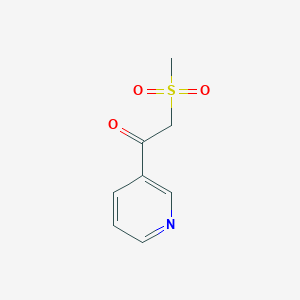

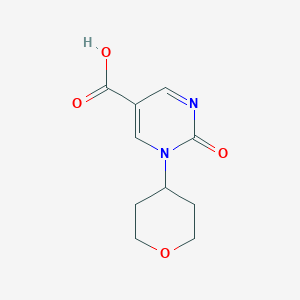

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide, also known as TMTB, is a chemical compound that has been widely studied for its potential applications in scientific research. TMTB is a triazine-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Synthesis of Complex Molecules

Research has demonstrated the utility of triazine and benzamide derivatives in synthesizing complex molecular structures. For instance, studies on the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd highlight the ability to form new bonds and create five-membered rings through specific reactions, showcasing the versatility of these compounds in generating novel structures with potential applications in materials science and catalysis (Adhami et al., 2012).

Pharmaceutical Development

Benzamide derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Novel compounds derived from visnaginone and khellinone showed significant COX-2 inhibition and analgesic activities, suggesting the promise of triazine and benzamide frameworks in designing new therapeutic agents with improved efficacy and selectivity (Abu‐Hashem et al., 2020).

Material Science Applications

The ability of benzoxazine derivatives to form complexes with metals like cerium (III) has been utilized to develop nano-structured materials such as ceria (CeO2) via thermal decomposition. This approach opens avenues for creating materials with specific properties for catalysis, electronics, and environmental applications (Veranitisagul et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives, which share a similar complexity with the compound , have been synthesized and studied for their effectiveness as corrosion inhibitors. Their capacity to form strong intermolecular interactions demonstrates their potential in applications requiring material protection and longevity (Hu et al., 2016).

properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O3/c1-24-13-17-11(18-14(19-13)25-2)7-15-12(23)9-4-3-5-10(6-9)22-8-16-20-21-22/h3-6,8H,7H2,1-2H3,(H,15,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROMYPZYBCZZQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

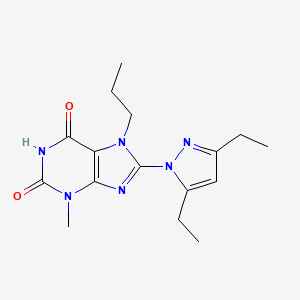

![N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2961605.png)

![6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2961607.png)

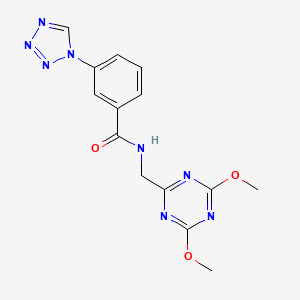

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2961608.png)

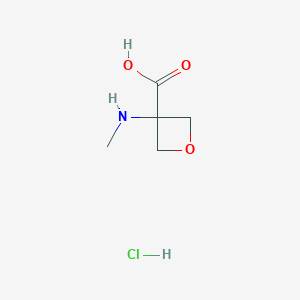

![9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2961611.png)